![molecular formula C20H24N2O2S B14217204 [1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 828919-89-7](/img/structure/B14217204.png)
[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-: is a complex organic compound characterized by the presence of a biphenyl core with a carboxamide group and a mercaptoacetyl-substituted pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the carboxamide group through an amide coupling reaction. The mercaptoacetyl-substituted pentyl chain can be attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercaptoacetyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with specific molecular targets. The mercaptoacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-carboxamide: Lacks the mercaptoacetyl-substituted pentyl chain.
N-[5-[(mercaptoacetyl)amino]pentyl]-carboxamide: Lacks the biphenyl core.
Uniqueness: The combination of the biphenyl core and the mercaptoacetyl-substituted pentyl chain in [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- provides a unique structure that allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
CAS No. |
828919-89-7 |
|---|---|
Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-phenyl-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(15-25)21-13-5-2-6-14-22-20(24)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,25H,2,5-6,13-15H2,(H,21,23)(H,22,24) |
InChI Key |
PLDBDKOMOBRBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
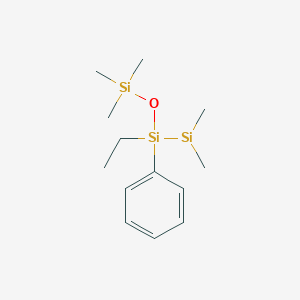
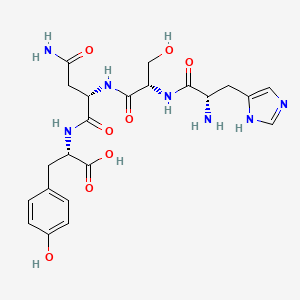
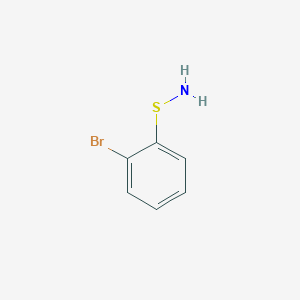
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
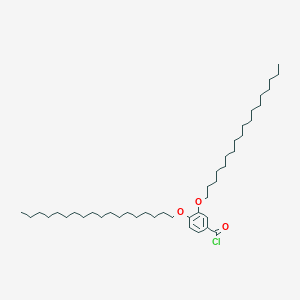
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
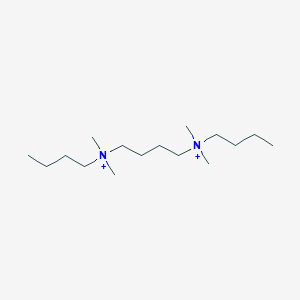

![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
